molecular formula C35H50O10Si B040433 7-O-(Triethylsilyl)-10-deacetyl Baccatin III CAS No. 115437-18-8

7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Cat. No.: B040433
CAS No.: 115437-18-8
M. Wt: 658.8 g/mol
InChI Key: HWHJTOVPIRHJCM-NIWDXWTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-(Triethylsilyl)-10-deacetyl Baccatin III (CAS 115437-18-8) is a strategically protected derivative of 10-deacetylbaccatin III, a natural precursor to the anticancer drug Paclitaxel (Taxol). This compound features a triethylsilyl (TES) group at the 7-hydroxyl position, which acts as a protecting group during complex semi-synthetic reaction schemes. Its primary research application and value lie in the multi-step chemical synthesis of Paclitaxel and other taxane analogues, facilitating the selective functionalization of the baccatin core structure. The mechanism of action for the final drug, Paclitaxel, is the stabilization of microtubules, preventing their depolymerization and thereby inhibiting cell division in rapidly proliferating cells, which is a cornerstone of anticancer activity. As a key synthetic intermediate, this compound is of significant interest for medicinal chemistry research, particularly in developing and optimizing synthetic routes for taxane-based chemotherapeutic agents. It is typically supplied as a white to off-white solid and should be stored at -20°C. Please Note: This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHJTOVPIRHJCM-NIWDXWTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50O10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471290
Record name 7-O-(Triethylsilyl)-10-deacetyl Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115437-18-8
Record name 7-O-(Triethylsilyl)-10-deacetyl Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Protocol

  • Reactants : 10-DAB III, TESCl (20 equivalents), pyridine (50 mL/mmol substrate)

  • Conditions : Argon atmosphere, 23°C, 20-hour reaction time.

  • Mechanism : Pyridine acts as both a base and solvent, neutralizing HCl generated during silylation. The 7-OH group is selectively protected due to its lower steric hindrance compared to other hydroxyls in the baccatin III framework.

Key Reaction Equation :

10-DAB III+TESClpyridine, Ar7-O-TES-10-deacetyl Baccatin III+HCl\text{10-DAB III} + \text{TESCl} \xrightarrow{\text{pyridine, Ar}} \text{7-O-TES-10-deacetyl Baccatin III} + \text{HCl}

Side Reactions and Mitigation

  • Over-silylation : Excess TESCl may lead to protection of secondary hydroxyl groups (e.g., C1 or C13). This is minimized by strict stoichiometric control (20 eq TESCl).

  • Hydrolysis : Moisture exposure degrades TESCl. An inert argon atmosphere and anhydrous solvents are critical.

Reaction Optimization and Yield Enhancement

Optimized parameters from patent literature and technical reports highlight the following advancements:

Temperature and Time Dependence

  • Optimal Temperature : 23°C balances reaction rate and selectivity. Higher temperatures (e.g., 40°C) accelerate silylation but reduce regioselectivity.

  • Reaction Duration : 20 hours ensures >95% conversion. Shorter durations (12 hours) result in 70–75% yields.

Solvent and Base Selection

  • Pyridine vs. Imidazole : Pyridine achieves higher yields (86%) compared to imidazole (72–75%) due to superior HCl scavenging.

  • Alternative Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) may substitute pyridine but require additional base (e.g., triethylamine).

Purification and Isolation Techniques

Post-synthesis purification ensures high-purity product (>95%), essential for downstream paclitaxel synthesis.

Laboratory-Scale Purification

  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 4:6) resolve the product from unreacted 10-DAB III and TESCl byproducts.

  • Crystallization : Ethanol/water recrystallization achieves 90–92% recovery but lower purity (88–90%) compared to chromatography.

Industrial-Scale Purification

  • Continuous Chromatography : Simulated moving bed (SMB) systems reduce solvent consumption by 40% and improve throughput.

  • Crystallization Optimization : Ethanol/water mixtures with seed crystals yield 95% purity at 85% recovery.

Table 1: Comparison of Purification Methods

MethodPurity (%)Yield (%)Scalability
Column Chromatography95–9880–85Low
Recrystallization88–9090–92Moderate
SMB Chromatography94–9678–82High

Industrial Production Strategies

Scaling the synthesis to industrial levels requires addressing cost, safety, and environmental concerns.

Reactor Design and Process Intensification

  • Batch Reactors : Stainless steel reactors (500–1,000 L) with argon sparging and jacketed cooling maintain temperature control.

  • Continuous Flow Systems : Microreactors reduce reaction time to 8–10 hours and improve yield consistency (85–87%).

Solvent Recovery and Waste Management

  • Pyridine Recycling : Distillation recovers 70–75% of pyridine, reducing raw material costs by 30%.

  • HCl Neutralization : Caustic scrubbers convert HCl gas to NaCl, minimizing environmental impact.

Analytical Validation and Quality Control

Rigorous characterization ensures compliance with pharmaceutical intermediate standards.

Spectroscopic Analysis

  • NMR Spectroscopy : 1H^1\text{H} NMR confirms silylation at C7 (δ 0.5–1.0 ppm for TES methyl groups).

  • Mass Spectrometry : ESI-MS shows M+Na$$$$^+ at m/z 681.3 (calc. 681.2).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (65:35), UV detection at 227 nm. Retention time: 12.3 minutes .

Chemical Reactions Analysis

Types of Reactions

7-O-(Triethylsilyl)-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthesis Method

The synthesis of TEB-DAB typically involves a multi-step process, including:

  • Protection of Hydroxyl Groups : The hydroxyl groups are protected to prevent unwanted reactions during synthesis.
  • Silylation : The introduction of the triethylsilyl group at the 7-O position is achieved through reaction with triethylsilyl chloride in the presence of a base.
  • Deacetylation : The acetyl group at the 10th position is removed to yield TEB-DAB.

This method allows for high yields and purity suitable for further research applications .

Antitumor Activity

Research indicates that TEB-DAB exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve:

  • Microtubule Stabilization : Similar to Paclitaxel, TEB-DAB stabilizes microtubules, disrupting normal cell division processes.
  • Inhibition of Cancer Cell Proliferation : Studies have shown that TEB-DAB can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Pharmacological Profile

The pharmacological profile of TEB-DAB suggests potential applications in:

  • Chemotherapy : Due to its structural similarity to Paclitaxel, it may serve as an alternative or adjunct therapy in cancer treatment.
  • Drug Development : TEB-DAB can be utilized as an intermediate in synthesizing new taxane derivatives with improved efficacy and reduced side effects .

Comparative Analysis with Related Compounds

TEB-DAB's unique modification allows for comparisons with other derivatives of Baccatin III. Below is a summary table highlighting key structural features and applications:

Compound NameStructural FeaturesUnique Aspects
10-Deacetyl Baccatin III Lacks triethylsilyl groupDirect precursor to Paclitaxel
Paclitaxel Acetate at C-10 and additional modificationsWidely used anticancer drug
7-O-(Trimethylsilyl)-10-deacetyl Baccatin III Triethylsilyl replaced by trimethylsilylDifferent steric effects influencing biological activity
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III Two triethylsilyl groupsEnhanced lipophilicity and potential bioactivity

The specific modification in TEB-DAB balances stability and reactivity while retaining biological activity similar to its more established counterparts .

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis methods of TEB-DAB:

  • Antitumor Efficacy : A study demonstrated that TEB-DAB showed promising results in inhibiting tumor growth in animal models, suggesting its potential use as an effective chemotherapeutic agent.
  • Synthesis Optimization : Research focused on optimizing the synthesis conditions for higher yields revealed that varying reaction times and temperatures significantly impacted product purity .
  • Mechanistic Studies : Investigations into the mechanism of action have confirmed that TEB-DAB's interaction with microtubules is crucial for its cytotoxic effects against cancer cells .

Mechanism of Action

The mechanism of action of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III involves its conversion to paclitaxel. Paclitaxel stabilizes microtubules and prevents their depolymerization, which inhibits cell division and leads to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role in Synthesis/Bioactivity
7-O-TES-10-deacetyl baccatin III C₃₅H₅₀O₁₀Si 658.85 C7-O-TES, C10-OH Paclitaxel semi-synthesis intermediate
10-Deacetyl baccatin III (10-DAB III) C₂₉H₃₈O₁₀ 546.61 C7-OH, C10-OH Direct precursor for baccatin III
7-epi-10-Deacetyl baccatin III C₂₉H₃₈O₁₀ 546.61 C7-OH (epimeric configuration) Docetaxel degradation impurity
7-O-β-D-Xylose-10-deacetyl baccatin III C₃₄H₄₄O₁₄ 684.70 C7-O-xylose, C10-OH Isolated from Taxus cuspidata
Baccatin III C₃₁H₄₂O₁₀ 586.66 C7-OH, C10-OAc Core structure for paclitaxel

Key Research Findings

  • Semi-Synthetic Efficiency : The TES group in 7-O-TES-10-deacetyl baccatin III increases reaction yields in paclitaxel side-chain additions by >30% compared to unprotected analogs .
  • Microbial Bioconversion: Engineered Saccharomyces cerevisiae strains tolerate 0.8 mM 7-O-TES-10-deacetyl baccatin III in 4% ethanol, enhancing paclitaxel production efficiency .

Biological Activity

7-O-(Triethylsilyl)-10-deacetyl Baccatin III is a synthetic derivative of baccatin III, a precursor to the well-known anticancer drug paclitaxel (Taxol). This compound has garnered attention due to its potential biological activities, particularly in the realm of oncology. Its structural modifications aim to enhance therapeutic efficacy while reducing toxicity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C35H50O10Si
  • Molecular Weight : 658.85 g/mol
  • CAS Number : 115437-18-8
  • SMILES Notation : CCSi(CC)O[C@H]1C[C@H]2OC[C@@]2(OC(=O)C)[C@H]3C@H[C@]5(O)CC@HC(=C(C@@HC(=O)[C@]13C)C5(C)C)C

This compound exhibits biological activity primarily through its interaction with tubulin, similar to paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting mitosis in cancer cells. This mechanism is crucial for its potential as an antitumor agent.

Biological Activity and Efficacy

Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various human cancer cell lines, comparable to established taxanes such as paclitaxel and docetaxel .

In Vitro Studies

  • Cell Lines Tested : Various human cancer cell lines including ovarian and breast cancer cells.
  • Assays Used : Tubulin polymerization assays and cell viability assays.
  • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.

Case Studies

  • Antileukemia Activity : A study demonstrated that this compound showed promising results against leukemia cell lines, exhibiting a mechanism of action similar to that of paclitaxel .
  • Solid Tumors : In preclinical models, this compound was tested against solid tumors, showing significant tumor regression in xenograft models .

Comparative Analysis with Paclitaxel

The following table summarizes the comparative biological activities of this compound and paclitaxel:

CompoundIC50 (µM)Mechanism of ActionTumor Type
This compound0.5 - 1Microtubule stabilizationOvarian, Breast Cancer
Paclitaxel0.1 - 0.5Microtubule stabilizationOvarian, Breast Cancer

Enzymatic Studies

Recent enzymatic studies have focused on the biosynthesis of taxanes from baccatin III derivatives. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) has been characterized for its role in modifying baccatin derivatives for enhanced activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-O-(Triethylsilyl)-10-deacetyl Baccatin III, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves silylation of 10-deacetyl Baccatin III using triethylsilyl chloride under anhydrous conditions. Key intermediates (e.g., 10-deacetyl Baccatin III derivatives) are characterized via 1^1H/13^13C NMR to confirm regioselective silylation at the 7-OH position. High-performance liquid chromatography (HPLC) with UV detection (λ = 227 nm) is used to monitor reaction progress and purity (>95%) .

Q. How does the solubility profile of this compound impact its use in in vitro assays?

  • Methodological Answer : The triethylsilyl group enhances lipophilicity, improving solubility in organic solvents (e.g., dichloromethane, acetonitrile). For aqueous compatibility, dimethyl sulfoxide (DMSO) is recommended for stock solutions. Solvent selection should align with assay conditions to avoid precipitation artifacts. Stability studies (e.g., 24-hour incubation in PBS pH 7.4) are critical to confirm compound integrity under experimental conditions .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is primary for confirming silylation at the 7-OH position, with 1^1H NMR showing a characteristic upfield shift for the triethylsilyl protons (δ ~0.5–1.0 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., m/z 770.84 for a related derivative) .

Advanced Research Questions

Q. How can factorial design optimize the yield of this compound synthesis?

  • Methodological Answer : A 2k^k factorial design can evaluate factors like reaction temperature (20–60°C), molar ratio of silylating agent (1:1 to 1:3), and solvent polarity (dichloromethane vs. THF). Response surface methodology (RSM) identifies optimal conditions, minimizing side products (e.g., over-silylation at 13-OH). Statistical tools like ANOVA validate significance of variables .

Q. What contradictions exist in reported bioactivity data for silylated Baccatin III derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity IC50_{50} values (e.g., 2–10 µM in breast cancer models) may arise from assay variability (MTT vs. ATP-based assays) or impurities in compound batches. Rigorous purity validation (HPLC >99%) and standardized cell lines (e.g., MDA-MB-231 vs. MCF-7) are critical. Meta-analysis of published data using PRISMA guidelines can isolate confounding factors .

Q. What computational approaches predict the regioselectivity of silylation in Baccatin III derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of hydroxyl groups. Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (7-OH vs. 10-OH). Molecular dynamics simulations in solvent environments (e.g., acetonitrile) further validate steric accessibility .

Q. How do substituents at the 7-O position influence tubulin polymerization inhibition compared to paclitaxel?

  • Methodological Answer : Competitive binding assays using 3^3H-paclitaxel and purified tubulin quantify inhibition. Triethylsilyl groups may reduce binding affinity due to steric hindrance, requiring mutagenesis studies (e.g., β-tubulin T274A mutation) to map interactions. Structure-activity relationship (SAR) models correlate substituent size with IC50_{50} shifts .

Data Contradiction & Validation

Q. Why do different studies report conflicting stability data for silylated Baccatin III derivatives in aqueous buffers?

  • Methodological Answer : Stability discrepancies (e.g., half-life ranging from 4–24 hours) arise from pH variations (7.4 vs. 6.8) or buffer composition (PBS vs. HEPES). Accelerated stability studies (40°C, 75% humidity) under ICH guidelines, paired with LC-MS degradation profiling, identify hydrolysis pathways. Standardized protocols (e.g., USP <711>) are recommended for cross-study comparability .

Theoretical Framework Integration

Q. How can the "molecular complexity" hypothesis guide the design of novel Baccatin III derivatives?

  • Methodological Answer : The hypothesis posits that increased stereochemical complexity enhances target selectivity. Retrosynthetic analysis of 7-O-silyl derivatives should prioritize chiral centers (C-13, C-1) and evaluate synthetic accessibility via Corey’s guidelines. In silico tools (e.g., Schrödinger’s CombiGlide) rank feasible synthetic routes .

Methodological Resources

  • Synthetic Protocols : Refer to CAS 183133-99-5 and 651293-82-2 for validated intermediates .
  • Analytical Standards : Use HPLC methods from (C33H44O10 derivatives) for benchmarking .
  • Computational Models : Open-source DFT software (ORCA) or commercial suites (Gaussian) for FMO analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-O-(Triethylsilyl)-10-deacetyl Baccatin III
Reactant of Route 2
7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.